molecular formula C7H4Cl2FNO B2521201 2,6-Dichloro-4-fluorobenzamide CAS No. 1798748-69-2

2,6-Dichloro-4-fluorobenzamide

Cat. No.: B2521201
CAS No.: 1798748-69-2
M. Wt: 208.01
InChI Key: CWKGBEFRQOIUPK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with an amide functional group

Scientific Research Applications

2,6-Dichloro-4-fluorobenzamide has several applications in scientific research:

Safety and Hazards

While specific safety data for 2,6-Dichloro-4-fluorobenzamide is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, and flame .

Mechanism of Action

Target of Action

Similar compounds such as diazines are known to interact with a wide range of biological targets, including dna, rna, and various enzymes .

Mode of Action

It is known that halogenated benzamides, like this compound, can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, including those involved in antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Similar compounds have been shown to have a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can all impact a compound’s stability and effectiveness . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-fluorobenzamide typically involves the reaction of 2,6-dichloro-4-fluorobenzoic acid with ammonia or an amine under suitable conditions. One common method involves dissolving 2,6-dichloro-4-fluorobenzoic acid in a solvent such as ethanol, followed by the addition of ammonia gas while maintaining the temperature below 20°C with vigorous stirring .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Comparison with Similar Compounds

    2,6-Dichloro-4-fluorobenzoic acid: A precursor in the synthesis of 2,6-Dichloro-4-fluorobenzamide.

    2,6-Dichloro-4-fluoroaniline: A reduction product of this compound.

    2,4-Dichloro-5-fluorobenzamide: A structurally similar compound with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,6-dichloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKGBEFRQOIUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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